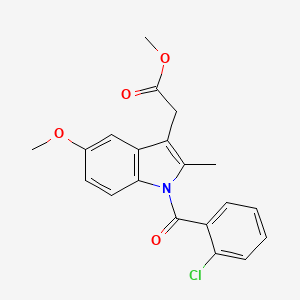

![molecular formula C6H5BrN4 B592055 7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミン CAS No. 937046-98-5](/img/structure/B592055.png)

7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミン

概要

説明

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors . It is also known as a novel antiviral drug in the class of nucleotide analogs .

Synthesis Analysis

The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves the reduction of triazine carbonyl with dehydrative aromatization in acidic media . A one-pot cascade sequence was developed for direct cyanation of pyrrole .Molecular Structure Analysis

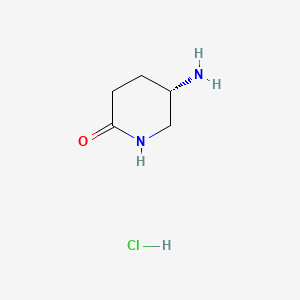

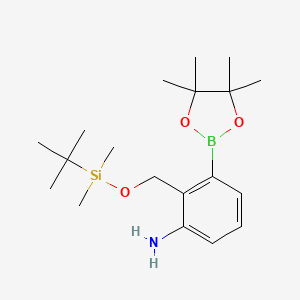

The molecular formula of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is C6H5BrN4, and its molecular weight is 213.04 . More detailed structural information can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use . More detailed information about its chemical reactions can be found in various chemical databases .Physical and Chemical Properties Analysis

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a solid at 20°C. It has a density of 2.1±0.1 g/cm³, a molar refractivity of 44.6±0.5 cm³, and a molar volume of 101.6±7.0 cm³ . Its melting point ranges from 245.0 to 249.0°C .科学的研究の応用

化学合成

“7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミン”は、様々なN-ヘテロ環式化合物の合成に使用されます . これらの化合物は、そのユニークな構造的および電子的特性により、有機化学の分野で幅広い用途を持っています。

製薬用途

この化合物は、製薬業界で有用であることが判明しています。 それは抗がん剤の調製に使用されます . これらの薬剤は、体内の癌細胞の増殖と拡散を妨げることによって機能します。

PRMT5阻害剤

“7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミン”は、PRMT5阻害剤の開発にも使用されています . PRMT5は、細胞の成長と分裂に重要な役割を果たすタンパク質です。 このタンパク質の阻害剤は、様々な種類の癌の治療における潜在的な用途について研究されています。

抗ウイルス薬の開発

この化合物は、抗ウイルス薬レムデシビルのヌクレオシドユニットの主要な成分です . レムデシビルは、ウイルス感染症、特にCOVID-19ウイルスの治療に使用されます。

連続フロー合成

“7-ブロモピロロ[2,1-f][1,2,4]トリアジン-4-アミン”は、5段階の連続フロープロセスによって合成されました . 連続フロー合成は、化学業界で使用される、バッチプロセスではなく連続プロセスで化学物質を生成する方法であり、効率性と安全性を向上させることができます。

安全と取扱い

この化合物は、空気および熱に敏感に分類され、不活性ガス下で保管する必要があります . それは皮膚および目の刺激を引き起こす可能性があり、取扱い中は適切な安全対策を講じる必要があります .

作用機序

Safety and Hazards

将来の方向性

The future directions of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine research could involve its use in the development of new pharmaceutical compounds, given its use in the preparation of N-Heterocyclic compounds for pharmaceutical use . Additionally, the continuous-flow synthesis of the nucleobase unit of Remdesivir has been adapted from batch synthetic chemistry, which could represent a future direction for the synthesis of this compound .

特性

IUPAC Name |

7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCJBESZJIGDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654685 | |

| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-98-5 | |

| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

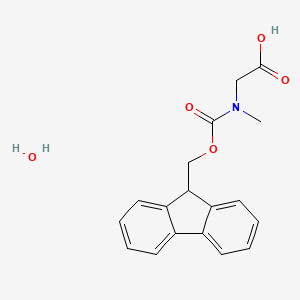

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)